molecular formula C18H18N2O5 B2493612 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyphenethyl)oxalamide CAS No. 941984-07-2

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyphenethyl)oxalamide

Cat. No.: B2493612
CAS No.: 941984-07-2
M. Wt: 342.351
InChI Key: KZVQQRKOFFNMLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyphenethyl)oxalamide is an oxalamide derivative characterized by two distinct aromatic substituents: a benzo[d][1,3]dioxol-5-yl (commonly referred to as a methylenedioxyphenyl group) and a 2-methoxyphenethyl moiety. The benzo[d][1,3]dioxol-5-yl group is notable for its electron-rich, bicyclic structure, which enhances metabolic stability and influences receptor binding interactions.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-(2-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-23-14-5-3-2-4-12(14)8-9-19-17(21)18(22)20-13-6-7-15-16(10-13)25-11-24-15/h2-7,10H,8-9,11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVQQRKOFFNMLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyphenethyl)oxalamide typically involves the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through a series of reactions starting from catechol, which undergoes methylenation to form the dioxole ring.

    Preparation of the 2-methoxyphenethylamine: This involves the methylation of phenethylamine to introduce the methoxy group.

    Coupling reaction: The final step involves the coupling of the benzo[d][1,3]dioxole derivative with the 2-methoxyphenethylamine using oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyphenethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyphenethyl)oxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyphenethyl)oxalamide involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells . This is achieved through the modulation of key signaling pathways and the inhibition of enzymes involved in cell proliferation.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name R1 (N1 Substituent) R2 (N2 Substituent) Key Findings Reference
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Potent umami agonist (EC₅₀ = 0.3 µM); stable to amide hydrolysis in metabolism studies .
N1-(3-Chlorophenyl)-N2-(4-methoxyphenethyl)oxalamide (20) 3-chlorophenyl 4-methoxyphenethyl Moderate synthetic yield (33%); characterized by NMR and HRMS .
N1-(2-Bromophenyl)-N2-(4-methoxyphenethyl)oxalamide (19) 2-bromophenyl 4-methoxyphenethyl Low yield (30%); substituent position impacts steric hindrance .
N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1770) 2-methoxy-4-methylbenzyl 2-(pyridin-2-yl)ethyl Metabolized via non-amide pathways; NOEL = 100 mg/kg bw/day .

Key Observations :

  • Substituent Position and Bioactivity : The position of methoxy groups significantly affects receptor binding. For example, S336 (2,4-dimethoxybenzyl) exhibits higher umami agonist activity compared to compounds with single methoxy substitutions, likely due to enhanced hydrogen bonding . In contrast, the target compound’s 2-methoxyphenethyl group may prioritize hydrophobic interactions over hydrogen bonding, altering its biological profile.
  • Metabolic Stability: Oxalamides like S336 and No. 1770 resist amide hydrolysis in hepatocyte assays, suggesting that the oxalamide backbone is inherently stable. The benzo[d][1,3]dioxol-5-yl group in the target compound may further enhance stability by slowing oxidative metabolism .

Key Observations :

  • Substituent Effects on Yield: Electron-withdrawing groups (e.g., cyano in compound 22) reduce yields due to increased steric and electronic challenges during amide coupling. In contrast, ethoxy groups (e.g., compound 21) improve yields by stabilizing intermediates .
  • Synthetic Routes : The target compound’s synthesis likely follows oxalyl chloride-mediated coupling, as demonstrated for K-16 . However, the 2-methoxyphenethyl group may introduce steric hindrance, necessitating optimized reaction conditions.

Metabolic and Toxicological Profiles

Table 3: Metabolic Pathways of Selected Oxalamides

Compound Name Major Metabolic Pathway Toxicological Findings Reference
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) Oxidation of methoxy groups No amide hydrolysis; rapid hepatic clearance
N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (No. 1767) Demethylenation of benzodioxole Rapid metabolism; no amide hydrolysis

Key Observations :

  • Role of Benzo[d][1,3]dioxol-5-yl: This group is resistant to amide hydrolysis but may undergo demethylenation (ring opening) under oxidative conditions, as seen in No. 1767 .
  • Safety Margins: Structurally related oxalamides exhibit high safety margins (e.g., NOEL = 100 mg/kg bw/day for No. 1770), suggesting low toxicity for the target compound at anticipated exposure levels .

Biological Activity

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyphenethyl)oxalamide is a synthetic organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article explores the biological activity of this compound, synthesizing findings from diverse sources and presenting relevant data.

Chemical Structure and Properties

The compound is characterized by its unique structural features, including a benzo[d][1,3]dioxole moiety and an oxalamide linkage. Its molecular formula is C19H20N2O6C_{19}H_{20}N_{2}O_{6}, with a molecular weight of approximately 372.4 g/mol. The structure can be represented as follows:

N1 benzo d 1 3 dioxol 5 yl N2 2 methoxyphenethyl oxalamide\text{N1 benzo d 1 3 dioxol 5 yl N2 2 methoxyphenethyl oxalamide}

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the benzo[d][1,3]dioxole moiety : This can be achieved through methylenation of catechol.
  • Preparation of 2-methoxyphenethylamine : Methylation of phenethylamine introduces the methoxy group.
  • Coupling reaction : The final step involves coupling the benzo[d][1,3]dioxole derivative with 2-methoxyphenethylamine using oxalyl chloride to form the oxalamide linkage.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. The mechanism of action may involve:

  • Microtubule Interaction : Disruption of microtubule dynamics leads to cell cycle arrest.
  • Signaling Pathway Modulation : Inhibition of pathways related to cell proliferation and survival.

Case Studies :
A study demonstrated that compounds similar to this compound exhibited IC50 values lower than standard drugs like doxorubicin across multiple cancer cell lines (HepG2, HCT116, MCF7). For instance, one derivative showed IC50 values of 2.38 µM for HepG2 compared to doxorubicin's 7.46 µM .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : Induction of G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Activation of apoptotic pathways through upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).
  • EGFR Inhibition : Some studies suggest that derivatives inhibit EGFR tyrosine kinase activity, leading to reduced cell proliferation .

Comparative Analysis with Related Compounds

Compound NameStructure HighlightsBiological Activity
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-methylpiperazin-1-yl)oxalamideContains piperazine instead of phenethylPotentially different anticancer activity
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-chlorophenethyl)oxalamideChlorophenethyl groupInvestigated for anticancer properties
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamideFeatures thiophene ringsUnique electronic properties affecting activity

Q & A

Q. Q: What are the established synthetic routes for N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyphenethyl)oxalamide, and how can reaction conditions be optimized for yield and purity?

A: Synthesis typically involves multi-step reactions, starting with the preparation of intermediates like benzo[d][1,3]dioxol-5-amine and 2-methoxyphenethylamine. Key steps include:

  • Coupling reactions : Oxalyl chloride or activated oxalic acid derivatives are used to form the oxalamide bond under inert atmospheres (N₂/Ar) .
  • Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) are common solvents to balance reactivity and solubility .
  • Temperature control : Reactions often proceed at 0–25°C to minimize side products like dimerization .
    Optimization strategies :
  • Use TLC or HPLC to monitor reaction progress .
  • Purify via column chromatography with gradients (e.g., hexane/ethyl acetate) .

Structural Elucidation

Q. Q: Which spectroscopic and computational methods are critical for confirming the structure of this compound?

A:

  • NMR spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 6.7–7.2 ppm for benzo[d][1,3]dioxole) and methoxy groups (δ ~3.8 ppm) .
  • IR spectroscopy : Confirms amide C=O stretches (~1650–1700 cm⁻¹) .
  • Mass spectrometry : HRMS validates molecular weight (e.g., ~370–410 g/mol depending on substituents) .
  • X-ray crystallography : Resolves 3D conformation and hydrogen-bonding patterns in crystalline form .

Biological Activity Screening

Q. Q: How can researchers design in vitro assays to evaluate the compound’s potential anticancer or antiviral activity?

A:

  • Cell viability assays : Use MTT or ATP-luminescence in cancer lines (e.g., LNCaP, CCRF-CEM) to assess IC₅₀ values .
  • Mechanistic studies :
    • Cell cycle analysis : Flow cytometry to detect S-phase arrest .
    • Apoptosis markers : Caspase-3/7 activation via fluorogenic substrates .
  • Antiviral testing : Plaque reduction assays against RNA/DNA viruses (e.g., influenza, HSV-1) .

Advanced Mechanistic Studies

Q. Q: What experimental approaches are recommended to resolve contradictions in reported biological mechanisms (e.g., apoptosis vs. cell cycle arrest)?

A:

  • Target identification :
    • SPR or ITC : Quantify binding affinity to proteins like ATP-binding cassette transporters .
    • Kinase profiling : Screen against kinase libraries to identify inhibitory targets .
  • Pathway analysis : RNA-seq or phosphoproteomics to map signaling cascades (e.g., PI3K/Akt) .
  • Knockdown/overexpression models : CRISPR-Cas9 editing of suspected targets (e.g., Bcl-2, p53) to validate functional roles .

Stability & Reactivity

Q. Q: How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?

A:

  • pH sensitivity : The oxalamide bond hydrolyzes in acidic/basic conditions, requiring neutral buffers (pH 6–8) for biological assays .
  • Thermal stability : Degrades above 40°C; store at –20°C in desiccated form .
  • Light sensitivity : Benzo[d][1,3]dioxole is UV-sensitive; use amber vials during handling .

Structure-Activity Relationship (SAR) Analysis

Q. Q: What structural modifications enhance the compound’s bioactivity, and how can researchers prioritize analogs?

A:

  • Key modifications :
    • Methoxy group replacement : Replace 2-methoxyphenethyl with 3-nitrophenyl to boost cytotoxicity .
    • Heterocyclic substitutions : Piperidine/pyrimidine moieties improve solubility and target engagement .
  • Prioritization criteria :
    • Computational docking : Predict binding to targets like tubulin or DNA topoisomerases .
    • ADMET profiling : Assess logP (<5), aqueous solubility, and CYP450 inhibition .

Data Discrepancy Resolution

Q. Q: How should researchers address conflicting reports on the compound’s efficacy across different cell lines?

A:

  • Standardize assays : Use identical cell passage numbers, serum concentrations, and incubation times .
  • Control for metabolism : Test in hepatocyte co-cultures to account for metabolic activation/deactivation .
  • Cross-validate findings : Compare results with structurally similar analogs (e.g., TH2873 derivatives) .

Advanced Synthetic Challenges

Q. Q: What strategies mitigate side reactions (e.g., dimerization) during large-scale synthesis?

A:

  • Dilution effects : Reduce concentration (<0.1 M) to limit intermolecular coupling .
  • Protecting groups : Temporarily block reactive amines with Boc or Fmoc .
  • Catalytic optimization : Use Pd/Cu catalysts for selective cross-coupling .

Comparative Analysis with Analogs

Q. Q: How does this compound compare to N1-(3-chloro-4-fluorophenyl)oxalamide derivatives in terms of pharmacokinetics?

A:

  • Bioavailability : The 2-methoxyphenethyl group enhances membrane permeability compared to nitro-substituted analogs .
  • Metabolic stability : Fluorine/chlorine substituents slow hepatic clearance but increase CYP3A4 inhibition risk .
  • Toxicity : Methoxy groups reduce off-target effects vs. nitro derivatives, which may generate reactive metabolites .

Future Research Directions

Q. Q: What unexplored applications (e.g., neuroprotection, anti-inflammatory) warrant investigation?

A:

  • Neuroinflammation : Screen in microglial models (e.g., LPS-induced TNF-α suppression) .
  • Mitochondrial targeting : Assess ROS scavenging in neuronal cells using MitoSOX assays .
  • Combination therapy : Test synergy with checkpoint inhibitors (e.g., anti-PD-1) in syngeneic tumor models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.